isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features:
- Isopropyl ester group at position 6, which enhances lipophilicity compared to ethyl or methyl esters .
- 3-Chlorophenyl substitution at position 5, introducing electron-withdrawing effects that may influence reactivity and biological interactions .
- Methyl groups at positions 2 and 7, contributing to steric effects and conformational stability .
- A fused thiazole-pyrimidine core with a non-planar, puckered conformation, as observed in crystallographic studies of analogous compounds .
This compound is synthesized via cyclocondensation reactions, typically involving substituted pyrimidine precursors and thiazole-forming reagents under acidic conditions .
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
propan-2-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-9(2)24-17(23)14-10(3)20-18-21(16(22)11(4)25-18)15(14)12-6-5-7-13(19)8-12/h5-9,11,15H,1-4H3 |
InChI Key |
LQHPFIIMFCVVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions are mild, and the use of ultrasonic activation enhances the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. The reaction conditions can be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives.
Scientific Research Applications
Isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of isopropyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiazolopyrimidine core is structurally similar to purine, allowing it to effectively bind to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Thiazolo[3,2-a]pyrimidine derivatives exhibit diversity in substituents and ester groups, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:
Key Observations:
Ethyl esters in analogs like 3b () exhibit higher aqueous solubility due to reduced steric bulk .
Substituent Effects :
- 3-Chlorophenyl (target) vs. 3-nitrophenyl (): Chlorine’s moderate electron-withdrawing effect may balance reactivity and stability, whereas nitro groups enhance electrophilicity but reduce metabolic stability .
- Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., ) show stronger hydrogen-bonding capacity (C=O at 1685 cm⁻¹ in IR) compared to methyl groups .
Conformational Analysis :
- X-ray studies () reveal that substituents like 2,4,6-trimethoxybenzylidene induce significant puckering in the pyrimidine ring (dihedral angle = 80.94°), while methyl groups (e.g., in the target compound) may stabilize a flattened boat conformation .
The target compound’s 3-chlorophenyl group may confer unique binding interactions in biological targets, though empirical data are lacking .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
